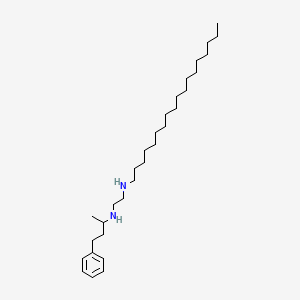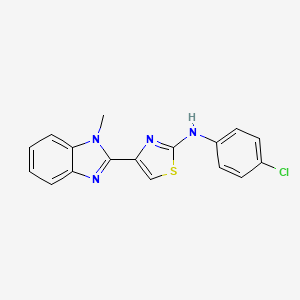![molecular formula C24H50O2Si B14223752 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol CAS No. 824404-33-3](/img/structure/B14223752.png)
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol: is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl(dimethyl)silyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol typically involves multiple steps, starting from simpler organic molecules The process often includes the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form ketones or aldehydes.
Reduction: Reduction reactions can convert the alkene group to an alkane.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) are commonly used.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted silyl ethers.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules where the silyl ether group serves as a protecting group for hydroxyl functionalities.
Biology and Medicine:
Industry: In industrial applications, the compound can be used in the synthesis of specialty chemicals, polymers, and materials science research.
Mécanisme D'action
The mechanism of action for 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol largely depends on its reactivity and the functional groups present. The silyl ether group can be cleaved under acidic or basic conditions, revealing the hydroxyl group which can then participate in further chemical reactions. The alkene group can undergo addition reactions, while the hydroxyl group can engage in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
tert-Butyldimethylsilyl chloride: Used for the protection of hydroxyl groups.
3-Methylheptadec-1-en-3-ol: Similar structure but lacks the silyl ether group.
Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in 17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol provides unique reactivity and stability, making it a valuable intermediate in organic synthesis. This group offers protection for hydroxyl functionalities, allowing for selective reactions at other sites within the molecule.
Propriétés
Numéro CAS |
824404-33-3 |
|---|---|
Formule moléculaire |
C24H50O2Si |
Poids moléculaire |
398.7 g/mol |
Nom IUPAC |
17-[tert-butyl(dimethyl)silyl]oxy-3-methylheptadec-1-en-3-ol |
InChI |
InChI=1S/C24H50O2Si/c1-8-24(5,25)21-19-17-15-13-11-9-10-12-14-16-18-20-22-26-27(6,7)23(2,3)4/h8,25H,1,9-22H2,2-7H3 |
Clé InChI |
OHUZLBZVLFGJDZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCCCCCCCCCC(C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-](/img/structure/B14223735.png)
![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)

![4-Methyl-6-[2-(2-{[(pyridin-2-yl)methyl]sulfanyl}phenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14223766.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)

![N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline](/img/structure/B14223778.png)
